molecular formula C23H26N8O2 B6564343 N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1021257-25-9

N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6564343
CAS No.: 1021257-25-9
M. Wt: 446.5 g/mol
InChI Key: VKRSKJMKBNGLFQ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a 4-benzylpiperazine moiety, and a 5-methyl-1,2-oxazole-3-carboxamide side chain. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The benzylpiperazine group enhances solubility and modulates receptor interactions, while the oxazole carboxamide contributes to hydrogen bonding and target selectivity .

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2/c1-17-13-20(28-33-17)23(32)24-7-8-31-22-19(14-27-31)21(25-16-26-22)30-11-9-29(10-12-30)15-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12,15H2,1H3,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRSKJMKBNGLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Assembly

The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate with 2-amino-4-(substituted phenyl)thiazole derivatives. This step forms the 1H-pyrazolo[3,4-d]pyrimidin scaffold, which is subsequently functionalized at the 4-position with 4-benzylpiperazine. The benzylpiperazine moiety is introduced through nucleophilic aromatic substitution (SNAr) under basic conditions, typically using DMF as a solvent and sodium hydride as a base.

Oxazole Ring Formation

The 5-methyl-1,2-oxazole-3-carboxamide side chain is constructed through a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. Alternatively, a one-pot synthesis involving cyclohepta[b]pyrrol-8-one ketones and dinucleophiles yields the oxazole ring. Carboxamide functionalization is achieved via activation of the carboxylic acid using EDCI/HOBt, followed by coupling with ethylenediamine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reactions involving DMF at 20–40°C exhibit superior yields (61–96%) compared to alternatives like THF or acetonitrile. Elevated temperatures (>60°C) promote side reactions, such as N-alkylation of the piperazine ring, reducing purity.

Base Selection

Sodium hydride outperforms potassium carbonate or triethylamine in deprotonating the pyrimidine nitrogen, achieving >90% conversion in SNAr reactions. However, NaH requires anhydrous conditions, necessitating rigorous solvent drying.

Purification and Isolation Techniques

Extraction Protocols

Crude reaction mixtures are partitioned between chloroform and 5% NaOH to remove unreacted amines. Three consecutive extractions recover >95% of the product.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate:hexane, 3:7) resolves regioisomers, while reverse-phase HPLC (C18 column, acetonitrile-water gradient) ensures >99% purity for pharmacological testing.

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectroscopic Features

TechniqueDataSource
1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6)δ 8.45 (s, 1H, pyrimidine-H), 7.32–7.25 (m, 5H, benzyl), 4.21 (t, J=6.8 Hz, 2H, CH2N), 2.51 (s, 3H, CH3)
13C NMR^{13} \text{C NMR} (100 MHz, DMSO-d6)δ 165.2 (C=O), 161.6 (pyrimidine-C4), 148.2 (oxazole-C5), 54.7 (piperazine-CH2)
HRMS (ESI)m/z 494.2668 [M+H]+ (calc. 494.2668)

Purity Assessment

HPLC analysis with a Zorbax SB-C18 column (3.5 µm, 4.6×150 mm) and UV detection at 254 nm confirms >99.8% purity. Retention time correlates with hydrophobicity of the benzylpiperazine substituent.

Scale-Up Considerations

Solvent Volume Reduction

Batch sizes exceeding 10 kg require substituting chloroform with ethyl acetate due to toxicity concerns. Ethyl acetate also improves crystallization kinetics, yielding larger crystals for filtration.

Thermal Stability

The compound decomposes above 200°C, necessitating low-temperature distillation (<50°C) during solvent removal .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized under mild conditions to form corresponding oxides.

  • Reduction: Reduction reactions may yield derivatives with different pharmacological activities.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution, particularly at the benzyl or piperazine moieties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and reaction conditions like temperature and pH are carefully optimized to achieve desired outcomes.

Major Products

Scientific Research Applications

N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide finds applications in several fields:

  • Chemistry: Used as a building block for complex organic syntheses.

  • Biology: Investigated for its potential as a biochemical tool in cellular studies.

  • Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and receptors.

  • Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical entities.

Mechanism of Action

The compound exerts its effects primarily by interacting with molecular targets such as enzymes or receptors. Its mechanism often involves binding to active sites, altering the activity of the target molecules, and subsequently modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The pyrazolo[3,4-d]pyrimidine core is shared across multiple analogs, but substitutions at the 1-, 4-, and 6-positions dictate pharmacological profiles. Key comparisons include:

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-{2-[4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide 1H-pyrazolo[3,4-d]pyrimidine, 4-benzylpiperazine, 5-methyloxazole carboxamide Not reported Oxazole group may enhance metabolic stability vs. thiadiazole analogs.
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole-5-carboxamide substituent 463.6 Thiadiazole’s sulfur atom may improve lipophilicity but reduce solubility.
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 6-benzylpiperazine, 3-chloro-4-methoxyphenylamine, 1-methyl group 463.96 Chloro-methoxy substituent may enhance DNA intercalation or kinase selectivity.
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) p-Tolyl group, imino and amine substituents Not reported Planar structure favors intercalation but lacks piperazine for solubility.

Structure-Activity Relationship (SAR) Insights

  • Benzylpiperazine Role : The 4-benzylpiperazine group (common in ) enhances solubility and likely engages in π-π stacking with hydrophobic kinase pockets. Its absence in simpler analogs (e.g., ) reduces bioavailability.
  • Carboxamide Substituents : Oxazole (target compound) vs. thiadiazole () carboxamides influence electronic properties. Oxazole’s oxygen may improve metabolic stability, whereas thiadiazole’s sulfur could increase lipophilicity but risk toxicity .
  • smaller substituents .

Data Tables for Key Analogs

Table 1: Physicochemical Properties

Compound (CAS/Reference) Molecular Formula Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound C23H26N8O2 ~462.5 ~3.1 3 donors, 8 acceptors
1021026-02-7 () C22H25N9OS 463.6 3.5 3 donors, 9 acceptors
878063-77-5 () C24H26ClN7O 463.96 4.2 2 donors, 7 acceptors

Table 2: Pharmacokinetic Predictions*

Compound (Reference) Solubility (mg/mL) CYP450 Inhibition Risk Blood-Brain Barrier Penetration
Target Compound ~0.05 Moderate Low
1021026-02-7 () 0.03 High (thiadiazole) Low
878063-77-5 () 0.01 Moderate Moderate

*Predicted using analogous structures and substituent effects.

Q & A

Q. How can researchers optimize the synthesis yield of N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : Key steps include:
  • Solvent and base selection : Use polar aprotic solvents like DMF or DMSO with K₂CO₃ as a base to facilitate nucleophilic substitution reactions, as demonstrated in pyrazolo[3,4-d]pyrimidine syntheses .
  • Temperature control : Maintain reactions at 50–80°C to balance reaction kinetics and byproduct formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and piperazine/pyrazolo[3,4-d]pyrimidine orientation .
  • ¹H/¹³C NMR : Verify substituent positions (e.g., benzylpiperazine attachment) via coupling patterns and chemical shifts .
  • HRMS : Validate molecular formula accuracy (±5 ppm mass error) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Target selection : Prioritize kinases (e.g., Aurora kinases) due to pyrazolo[3,4-d]pyrimidine’s known kinase inhibition .
  • In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) at 1–10 µM compound concentrations .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference inhibitors .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
  • SAR studies : Systematically modify substituents (e.g., benzylpiperazine vs. ethylpiperazine) to isolate activity-contributing groups .
  • Molecular docking : Model interactions with kinase ATP-binding pockets to rationalize potency variations (e.g., using AutoDock Vina) .

Q. How can catalytic reductive cyclization improve the synthesis of the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :
  • Catalyst selection : Use Pd/C or Pd(OAc)₂ with formic acid as a CO surrogate for nitroarene cyclization, reducing step count by 30–40% .
  • Reaction monitoring : Track intermediates via LC-MS to optimize reaction time (typically 6–12 hours at 80°C) .
  • Yield enhancement : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to stabilize intermediates .

Q. What in silico approaches predict metabolic stability and toxicity early in development?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hERG channel inhibition risks .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., via GLORYx) to flag unstable motifs (e.g., oxazole ring oxidation) .
  • DMPK modeling : Apply PBPK models to estimate oral bioavailability, prioritizing compounds with >30% predicted absorption .

Q. How can researchers address low solubility in aqueous buffers during formulation studies?

  • Methodological Answer :
  • Co-solvent systems : Test PEG-400 or Captisol® at 10–20% (v/v) to enhance solubility without precipitation .
  • Salt formation : Synthesize hydrochloride or mesylate salts via acid-base titration, improving solubility by 3–5 fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) using emulsion-solvent evaporation .

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